![molecular formula C17H17FN4O4 B2815111 3-(4-fluorophenyl)-N-(2-methoxyethyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921806-36-2](/img/structure/B2815111.png)
3-(4-fluorophenyl)-N-(2-methoxyethyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrimidine ring, possibly through a condensation reaction of a suitable amine and a carbonyl compound. The fluorophenyl and methoxyethyl groups would likely be introduced through substitution reactions .Molecular Structure Analysis
The molecule contains a pyrimidine ring, which is a six-membered ring with nitrogen atoms at positions 1 and 3. The fluorophenyl and methoxyethyl groups are attached to the pyrimidine ring, and the molecule also contains a carboxamide group .Chemical Reactions Analysis
As a pyrimidine derivative, this compound could potentially undergo a variety of chemical reactions. For example, the amine group could participate in condensation reactions, and the carbonyl group could be involved in nucleophilic addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the fluorophenyl group could increase the compound’s lipophilicity, potentially affecting its solubility and distribution in the body .Applications De Recherche Scientifique
Synthetic Methodologies and Chemical Properties
Research into the synthesis of novel heterocyclic compounds derived from pyrrolopyrimidine derivatives highlights advanced synthetic methodologies that could be applicable to the synthesis and functionalization of "3-(4-fluorophenyl)-N-(2-methoxyethyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide". These methodologies enable the creation of compounds with diverse biological activities and offer a pathway for the development of new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Biological Activities
The exploration of pyrrolopyrimidine derivatives in the context of biological activities, such as antiviral, antibacterial, and cytotoxic properties, opens avenues for the use of "3-(4-fluorophenyl)-N-(2-methoxyethyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide" in developing novel therapeutic agents. For instance, the study on pyrazolo[1,5-a]pyrimidine derivatives for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells indicates the potential of pyrrolopyrimidine derivatives in cancer research (Hassan, Hafez, & Osman, 2014).
Antiviral Research
The compound's relevance extends to antiviral research, where analogs of pyrrolo[2,3-d]pyrimidines were investigated for their activity against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1), showcasing the potential for "3-(4-fluorophenyl)-N-(2-methoxyethyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide" in antiviral therapy (Renau et al., 1996).
Mécanisme D'action
Target of Action
The primary targets of this compound are enzymes involved in the one-carbon metabolism pathways, specifically those localized in the cytoplasm, mitochondria, and nucleus . These include 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase) and glycinamide ribonucleotide formyltransferase (GARFTase) , which are involved in de novo purine biosynthesis . Additionally, the compound also targets mitochondrial serine hydroxymethyl transferase 2 (SHMT2) .
Mode of Action
The compound inhibits the aforementioned enzymes, thereby disrupting the one-carbon metabolism pathways . This results in a decrease in the biosynthesis of purine nucleotides and thymidylate, the interconversion of serine and glycine, and the remethylation of homocysteine to methionine .
Biochemical Pathways
The affected biochemical pathways include the de novo biosynthesis of purine nucleotides and thymidylate , the interconversion of serine and glycine , and the remethylation of homocysteine to methionine . These pathways are interconnected and essential for the proliferation of cells .
Pharmacokinetics
This suggests that the compound may have good bioavailability in cells expressing these receptors .
Result of Action
The inhibition of the targeted enzymes leads to a disruption in the one-carbon metabolism pathways, which in turn affects the biosynthesis of purines and thymidylate, the interconversion of serine and glycine, and the remethylation of homocysteine to methionine . This can lead to a decrease in cell proliferation, making the compound potentially useful as an anticancer agent .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the presence and expression level of folate receptors in the cellular environment can affect the transport and therefore the efficacy of the compound . Other factors such as pH, temperature, and the presence of other interacting molecules can also potentially influence the compound’s action.
Safety and Hazards
Propriétés
IUPAC Name |
3-(4-fluorophenyl)-N-(2-methoxyethyl)-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O4/c1-21-9-12(15(23)19-7-8-26-2)13-14(21)16(24)22(17(25)20-13)11-5-3-10(18)4-6-11/h3-6,9H,7-8H2,1-2H3,(H,19,23)(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLZFUIQLKKEMBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C(=O)N(C(=O)N2)C3=CC=C(C=C3)F)C(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorophenyl)-N-(2-methoxyethyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

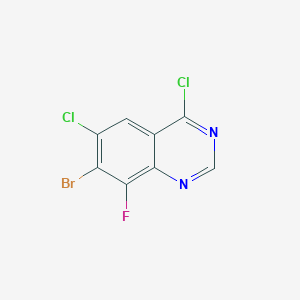
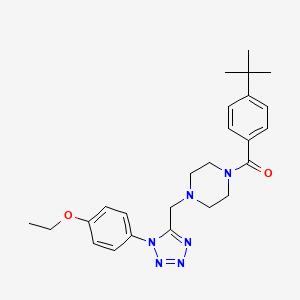
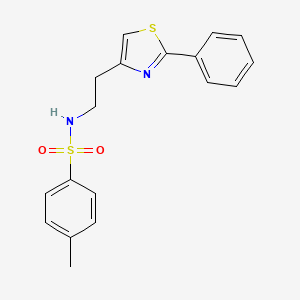
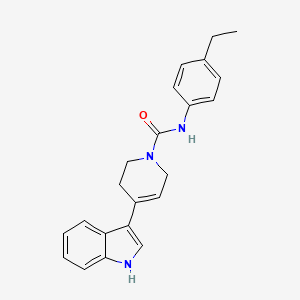

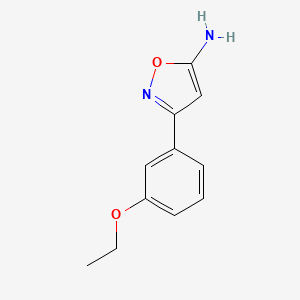
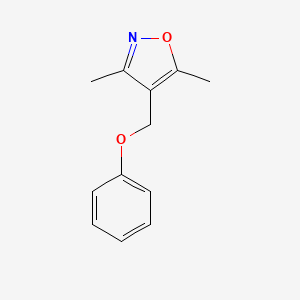
![4-[(4-{[2-(Prop-2-enamido)ethyl]carbamoyl}piperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B2815040.png)
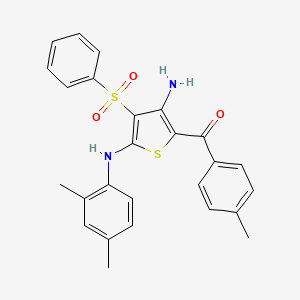
![(4Z)-4-[[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]methylidene]-5-methyl-2-phenylpyrazol-3-one](/img/structure/B2815045.png)

![1-[1-(Difluoromethyl)-1{h}-pyrazol-3-yl]-{n}-methylmethanamine hydrochloride](/img/structure/B2815048.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(3-(isoxazol-4-yl)propyl)acetamide](/img/structure/B2815049.png)
![Ethyl 2-[(4-phenyl-1,2,3-thiadiazol-5-yl)sulfanyl]acetate](/img/structure/B2815051.png)